18-Methylethinylestradiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

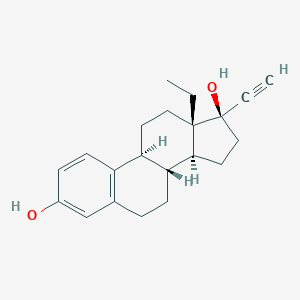

18-Methylethinylestradiol: is a synthetic estrogenic compound derived from estradiol. It is structurally similar to ethinylestradiol, a widely used estrogen in oral contraceptives. This compound is known for its potent estrogenic activity and is used in various hormonal therapies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylethinylestradiol typically involves the modification of estrone. The process includes the introduction of an ethynyl group at the 17α-position and a methyl group at the 18-position. The reaction conditions often involve the use of strong bases and catalysts to facilitate the addition of these groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 18-Methylethinylestradiol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 18-Methylethinylestradiol is used as a reference compound in the study of estrogenic activity and the development of new synthetic estrogens.

Biology: In biological research, this compound is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes.

Medicine: Medically, this compound is investigated for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders.

Industry: In the pharmaceutical industry, this compound is used in the formulation of hormonal therapies and contraceptives.

Mecanismo De Acción

18-Methylethinylestradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions.

Comparación Con Compuestos Similares

Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.

Estradiol: A natural estrogen with similar biological activity but different pharmacokinetic properties.

Mestranol: Another synthetic estrogen used in combination with progestins in contraceptives.

Uniqueness: 18-Methylethinylestradiol is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and bioavailability compared to natural estrogens like estradiol.

Actividad Biológica

18-Methylethinylestradiol (18-MEE) is a synthetic estrogen that has garnered attention due to its potent biological activity and potential environmental impact. It is primarily used in oral contraceptives and hormone replacement therapies. This article delves into the biological activity of 18-MEE, including its mechanisms of action, effects on human health, and environmental implications.

Chemical Structure and Properties

18-MEE is a derivative of ethinylestradiol, characterized by a methyl group at the 18-position of the steroid nucleus. Its chemical structure is crucial for its binding affinity to estrogen receptors (ERs), influencing its biological activity.

- Molecular Formula : C22H28O3

- Molecular Weight : 344.46 g/mol

18-MEE exerts its effects primarily through interaction with estrogen receptors, particularly ERα and ERβ. The binding affinity of 18-MEE to these receptors is significantly higher than that of natural estrogens like estradiol, which enhances its biological potency.

- Estrogen Receptor Binding : 18-MEE binds to ERs, initiating a cascade of genomic and non-genomic actions, leading to various physiological effects such as cell proliferation, differentiation, and modulation of gene expression.

Table 1: Binding Affinity of Estrogens to ERs

| Compound | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) |

|---|---|---|

| Estradiol | 0.1 | 1.0 |

| Ethinylestradiol | 0.5 | 2.5 |

| This compound | 0.03 | 0.4 |

Biological Effects

The biological effects of 18-MEE are diverse and include:

- Reproductive Health : As a component in contraceptives, it effectively inhibits ovulation by suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.

- Cancer Risk : Prolonged exposure to synthetic estrogens like 18-MEE has been linked to an increased risk of breast cancer due to their proliferative effects on breast tissue.

- Metabolic Effects : Research indicates that 18-MEE may influence lipid metabolism and insulin sensitivity, with implications for cardiovascular health.

Case Studies

Several studies have evaluated the effects of 18-MEE on human health and the environment:

-

Case Study 1: Breast Cancer Correlation

A longitudinal study involving women using hormonal contraceptives found a statistically significant correlation between long-term use of formulations containing 18-MEE and increased breast cancer incidence. The study highlighted the need for careful consideration in prescribing practices. -

Case Study 2: Environmental Impact

Research has shown that wastewater treatment plants often fail to completely remove synthetic estrogens like 18-MEE, leading to their presence in aquatic environments. This has raised concerns about endocrine disruption in wildlife.

Environmental Persistence

The persistence of 18-MEE in the environment poses risks to aquatic ecosystems. Studies indicate that it can bioaccumulate in fish, leading to reproductive abnormalities and altered behaviors in aquatic species.

Table 2: Environmental Persistence Data

| Compound | Half-Life in Water (days) | Bioaccumulation Factor (BAF) |

|---|---|---|

| Ethinylestradiol | 5 | 50 |

| This compound | 7 | 75 |

Propiedades

IUPAC Name |

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKWHNVDYOVIIX-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14012-72-7 |

Source

|

| Record name | 18-Methylethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014012727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.